(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride
Overview
Description
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O2 and its molecular weight is 166.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
- Medicinal Chemistry Applications : N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxamide, are used in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. They are converted to various intermediates like 4-fluoropyrrolidine-2-carboxamides, highlighting their versatility in drug development (Singh & Umemoto, 2011).
Pharmacological Research
- Serotonin Receptor Affinity : Optical isomers of a compound derived from (2S,4R)-4-hydroxypyrrolidine showed affinity for serotonin (5-HT4) receptors, suggesting its potential in neurological and gastrointestinal treatments (Yanagi et al., 1999).
Biochemistry and Molecular Biology
- GABA Transport Protein Inhibitors : Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid, related to (2S,4R)-4-hydroxypyrrolidine-2-carboxamide, were evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3, which are crucial in neurological function (Zhao et al., 2005).
Chemical Synthesis Techniques
- Catalytic Activity in Asymmetric Reactions : The 4-hydroxypyrrolidine-2-carboxanilide podand salt, related to (2S,4R)-4-hydroxypyrrolidine-2-carboxamide, demonstrated catalytic activity in asymmetric Biginelli reactions. Its structure was analyzed for prevalent conformational states, contributing to the understanding of its catalytic behavior (Borodina et al., 2021).
Biotechnological Applications
- Biotransformation and Organic Synthesis : The biocatalytic desymmetrization and kinetic resolution of pyrrolidine-2,5-dicarboxamides, related to (2S,4R)-4-hydroxypyrrolidine-2-carboxamide, showed promising results in organic synthesis. This process facilitated the preparation of aza-nucleoside analogs and drug-like compounds, demonstrating the application of biotechnology in chemical synthesis (Chen et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H/t3-,4+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICPVUAPEGFLSK-HJXLNUONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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